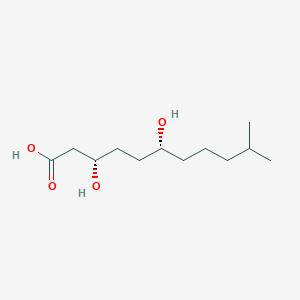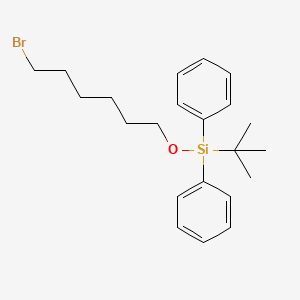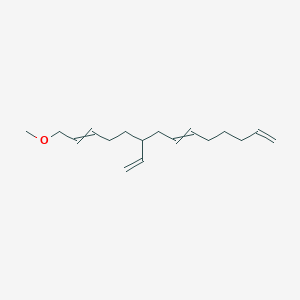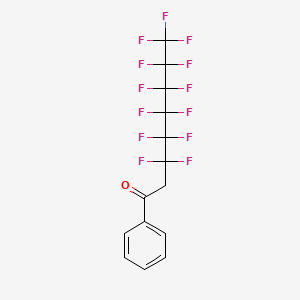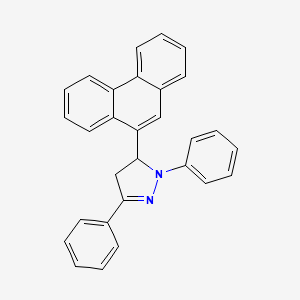
5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that features a phenanthrene moiety attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenanthrene-9-carbaldehyde with hydrazine hydrate and acetophenone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted phenanthrene and pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenanthrene moiety can intercalate with DNA, potentially leading to anti-cancer effects. The pyrazole ring can interact with various proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
5-(Phenanthren-9-YL)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of a phenanthrene moiety with a pyrazole ring. This structural feature imparts distinct photophysical properties, making it suitable for applications in fluorescence-based research and organic electronics. Additionally, its potential biological activities set it apart from other similar compounds .
Propiedades
Número CAS |
324747-21-9 |
|---|---|
Fórmula molecular |
C29H22N2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-phenanthren-9-yl-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C29H22N2/c1-3-11-21(12-4-1)28-20-29(31(30-28)23-14-5-2-6-15-23)27-19-22-13-7-8-16-24(22)25-17-9-10-18-26(25)27/h1-19,29H,20H2 |
Clave InChI |
IZPSCRZHHZELAT-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



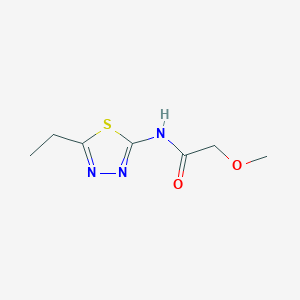

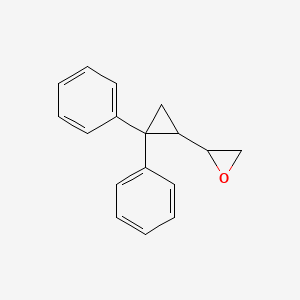
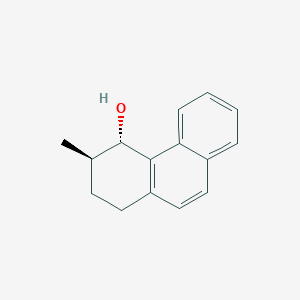

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


